Predicted Physicochemical Properties
The only quantitative data available for 2(1H)-Quinoxalinone,4-[(2-benzoxazolylthio)acetyl]-3,4-dihydro-(9CI) are computationally predicted physicochemical properties: a density of 1.49 ± 0.1 g/cm³ and an acid dissociation constant (pKa) of 12.70 ± 0.20 . No experimentally measured values are reported in the accessed databases. No comparator compound data are available in the same source for direct head-to-head comparison .
| Evidence Dimension | Predicted density and pKa |
|---|---|
| Target Compound Data | Density: 1.49 ± 0.1 g/cm³; pKa: 12.70 ± 0.20 (both predicted) |
| Comparator Or Baseline | No comparator data available from the same source |
| Quantified Difference | Not calculable; no comparator values reported |
| Conditions | Predicted values from ChemicalBook database; experimental conditions not specified |
Why This Matters
These predicted values provide a minimal baseline for identity confirmation during procurement but do not support differentiation from any structural analog.
